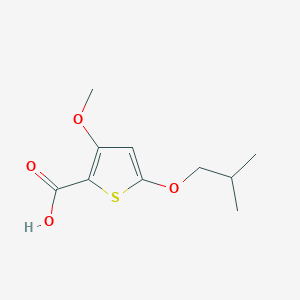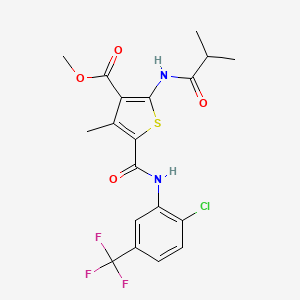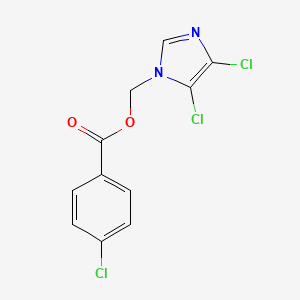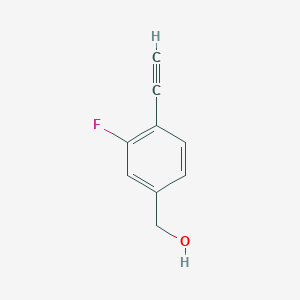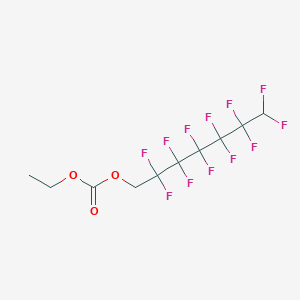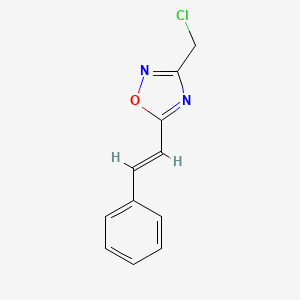
2-(Diphenylphosphino)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphino)aniline hydrochloride is an organophosphorus compound with the molecular formula C18H17ClNP. It is a derivative of aniline where the amino group is substituted with a diphenylphosphino group. This compound is often used in coordination chemistry and catalysis due to its ability to act as a ligand, forming stable complexes with various metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)aniline hydrochloride typically involves the reaction of diphenylphosphine with 2-iodoaniline. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Iodoaniline+DiphenylphosphinePd catalyst2-(Diphenylphosphino)aniline
The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-(Diphenylphosphino)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: N-substituted aniline derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
2-(Diphenylphosphino)aniline hydrochloride is widely used in scientific research due to its versatility:
Chemistry: As a ligand in the synthesis of metal complexes for catalysis.
Biology: In the study of enzyme mimetics and as a probe in biochemical assays.
Industry: Used in the production of catalysts for various chemical processes, including polymerization and hydrogenation reactions.
Mechanism of Action
The mechanism by which 2-(Diphenylphosphino)aniline hydrochloride exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The diphenylphosphino group provides electron density to the metal, enhancing its reactivity, while the aniline moiety can participate in additional interactions, such as hydrogen bonding or π-stacking.
Comparison with Similar Compounds
- 2-(Diphenylphosphino)benzenamine
- Bis(2-(diphenylphosphino)ethyl)amine hydrochloride
Comparison: 2-(Diphenylphosphino)aniline hydrochloride is unique due to its specific substitution pattern, which provides a balance of steric and electronic properties. Compared to 2-(Diphenylphosphino)benzenamine, the hydrochloride salt is more soluble in polar solvents, making it easier to handle in aqueous reactions. Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, on the other hand, has a different coordination environment due to the presence of an additional phosphine group, which can lead to different catalytic properties.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C18H17ClNP |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-diphenylphosphanylaniline;hydrochloride |
InChI |
InChI=1S/C18H16NP.ClH/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14H,19H2;1H |
InChI Key |
KKNANWPYZXRZTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


